[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride
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Overview
Description
[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride is a chemical compound with a unique structure that includes a carboxyl group, a hydroxyl group, and an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride typically involves the reaction of a suitable precursor with hydrochloric acid. The precursor can be an amino acid derivative that undergoes a series of reactions to introduce the carboxyl and hydroxyl groups. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The azanium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the azanium ion under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carboxyl and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions. Pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride: shares similarities with other amino acid derivatives such as:
Uniqueness
- This compound is unique due to its specific stereochemistry and the presence of both a carboxyl and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other amino acids.
Properties
IUPAC Name |
[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCKVJSXPCGKD-LJUKVTEVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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